molecular formula C12H14BrN3O3S2 B2702243 5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 1797335-89-7

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No. B2702243
CAS RN: 1797335-89-7
M. Wt: 392.29
InChI Key: IWNVBHRVHWXQDS-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Characterization

Research in the area of sulfonamides, particularly those incorporating thiophene and pyrazole units, involves the development of compounds through complex synthetic pathways. For example, the synthesis of thiophene-based sulfonamides involves multiple steps, including cyclocondensation reactions and the use of specific catalysts to achieve high yields and selective products. These methodologies highlight the chemical versatility and reactivity of thiophene sulfonamides, enabling the production of compounds with varied biological activities (Khazaei et al., 2014; El‐Emary et al., 2002).

Potential Biological Activities

The synthesis of pyrazole and thiophene derivatives incorporating sulfonamide groups has garnered attention due to their potential biological activities. Such compounds have been evaluated for their antimicrobial and antiproliferative properties, indicating their potential as therapeutic agents. The evaluation of these compounds against various bacterial strains and cancer cell lines provides insights into their mechanism of action and efficacy. For instance, certain derivatives have demonstrated significant activities, suggesting their potential utility in drug development and pharmaceutical research (Büyükkıdan et al., 2017; Variya et al., 2019).

Molecular Docking and Computational Studies

The integration of computational studies, such as molecular docking and density functional theory (DFT) calculations, plays a crucial role in the design and development of sulfonamide-based compounds. These computational approaches provide valuable insights into the molecular interactions and binding affinities of these compounds with biological targets, aiding in the optimization of their biological activities. Additionally, the assessment of their electronic properties and reactivity through DFT calculations further enhances the understanding of their chemical behavior and potential applications (Akram et al., 2019; Kanwal et al., 2022).

properties

IUPAC Name

5-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O3S2/c13-11-1-2-12(20-11)21(17,18)15-9-7-14-16(8-9)10-3-5-19-6-4-10/h1-2,7-8,10,15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNVBHRVHWXQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)thiophene-2-sulfonamide

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